

# 5-bromo-2-chloro-N-ethylpyrimidin-4-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	5-bromo-2-chloro-N-ethylpyrimidin-4-amine
Cat. No.:	B3039039

[Get Quote](#)

An In-Depth Technical Guide to **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**: Properties, Synthesis, and Applications

## Introduction

**5-bromo-2-chloro-N-ethylpyrimidin-4-amine** is a halogenated pyrimidine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purines and pyrimidines in biological systems. The specific arrangement of substituents on this compound—a reactive chloro group at the 2-position, a bromo group at the 5-position suitable for cross-coupling, and an ethylamino side chain at the 4-position—provides medicinal chemists with multiple strategic vectors for molecular elaboration.

This guide offers a comprehensive technical overview of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**, detailing its chemical properties, synthetic routes, spectral characteristics, and reactivity. It is intended for researchers, scientists, and drug development professionals who utilize such intermediates to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

## Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally defined by its physical and structural characteristics. These properties dictate its handling, reactivity, and analytical profile.

## Chemical Structure

The molecular structure provides the foundational blueprint for understanding the compound's reactivity and function. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the halogen substituents, significantly influences the electron density and reactivity of each position.

Caption: 2D structure of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**.

## Core Properties

The fundamental identifiers and properties of the compound are summarized below.

Property	Value	Reference
CAS Number	954221-06-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrCIN <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	236.50 g/mol	Calculated
IUPAC Name	5-bromo-2-chloro-N-ethylpyrimidin-4-amine	<a href="#">[2]</a>
Appearance	White to off-white powder	<a href="#">[3]</a> (by analogy)
Canonical SMILES	CCNC1=NC(=NC=C1Br)Cl	<a href="#">[2]</a>
InChIKey	LJHQFKOMQASUHX-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis and Purification

The synthesis of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** is typically achieved through a regioselective nucleophilic aromatic substitution reaction. This approach is favored for its reliability and scalability.

## Synthetic Strategy

The most common precursor for this synthesis is 5-bromo-2,4-dichloropyrimidine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the stronger electron-withdrawing effect exerted by the adjacent nitrogen atom at position 3 and the para-nitrogen at position 1. Consequently, reacting 5-bromo-2,4-dichloropyrimidine with one equivalent of ethylamine under controlled conditions leads to the selective displacement of the C4 chlorine, yielding the desired product with high regioselectivity.<sup>[4][5]</sup>

## Experimental Protocol: Synthesis from 5-bromo-2,4-dichloropyrimidine

This protocol is a representative procedure based on established methods for similar substitutions on the pyrimidine core.<sup>[6]</sup>

- **Reaction Setup:** To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol (approx. 0.5 M) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
- **Reagent Addition:** Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq, typically as a solution in THF or water) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** as a solid.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

## Spectral Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily available, its expected spectral characteristics can be reliably predicted based on its structure and data from close analogues.[\[2\]](#)[\[6\]](#)

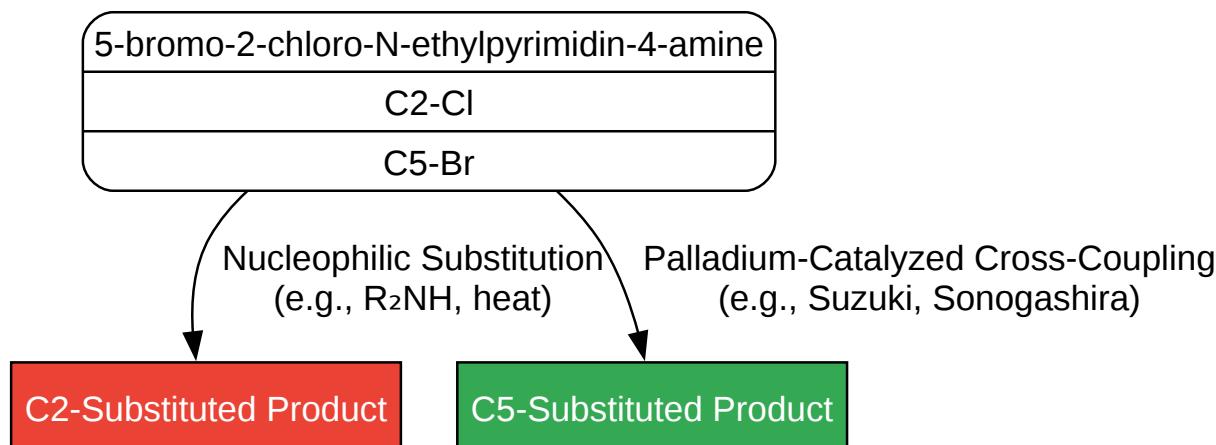
- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals:
  - A singlet in the aromatic region ( $\delta$  8.0-8.5 ppm) corresponding to the proton at the C6 position.
  - A quartet ( $\delta$  3.4-3.7 ppm) corresponding to the two methylene (-CH<sub>2</sub>-) protons of the ethyl group, split by the adjacent methyl protons.
  - A triplet ( $\delta$  1.2-1.4 ppm) corresponding to the three methyl (-CH<sub>3</sub>) protons of the ethyl group, split by the adjacent methylene protons.
  - A broad signal for the N-H proton may also be observed.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule (two from the ethyl group and four from the pyrimidine ring).
- **Mass Spectrometry (MS):** The mass spectrum would be crucial for confirming the molecular weight. The presence of both bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in ~1:1 ratio) and chlorine

(isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in ~3:1 ratio) will result in a characteristic and complex isotopic pattern for the molecular ion peak  $[\text{M}]^+$ ,  $[\text{M}+2]^+$ , and  $[\text{M}+4]^+$ , which is definitive for confirming the elemental composition.

## Chemical Reactivity and Synthetic Utility

The synthetic power of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** stems from the differential reactivity of its two halogen substituents, which allows for sequential and site-selective modifications.

- Nucleophilic Substitution at C2: The remaining chlorine atom at the C2 position is less reactive than the C4 chlorine was, but it can still be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) under more forcing conditions, such as heating. This allows for the introduction of a second point of diversity.
- Cross-Coupling Reactions at C5: The bromo substituent at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of complex derivatives. Common transformations include:
  - Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
  - Sonogashira Coupling: Reaction with terminal alkynes.
  - Buchwald-Hartwig Amination: Reaction with amines to install a different amino group.
  - Heck Coupling: Reaction with alkenes.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatization.

## Applications in Medicinal Chemistry

Substituted pyrimidines are cornerstone scaffolds in drug development, particularly in oncology. The structural motif present in **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** is a key feature in many kinase inhibitors.<sup>[4]</sup> Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

This compound serves as a crucial intermediate for synthesizing inhibitors that target these enzymes.<sup>[7][8]</sup> For instance, a very close analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a known precursor in the synthesis of Ribociclib, a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.<sup>[3][6]</sup> The N-ethyl variant provides an alternative side chain that can be used to modulate potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

## Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**. The following information is derived from available Safety Data Sheets (SDS).<sup>[1][9][10]</sup>

## Hazard Identification

Pictogram	GHS Code	Hazard Statement
		H302: Harmful if swallowed.[9]
		H315: Causes skin irritation.[9]
		H319: Causes serious eye irritation.[9]
		H335: May cause respiratory irritation.[9]

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][11]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
  - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1][9]
  - Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][10]

## Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

## References

- LookChem. High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine. [Link]
- Molbase. CAS 954221-06-8 **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**. [Link]
- MCE. **5-Bromo-2-chloro-N-ethylpyrimidin-4-amine** | 药物中间体. [Link]
- PubChem. 5-Bromo-2-chloropyrimidine. [Link]
- Chem-Space.
- ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
- NIH. 5-Bromo-2-chloropyrimidin-4-amine. [Link]
- PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CAS号:954221-06-8-4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl- - 5-bromo-2-chloro-N-ethylpyrimidin-4-amine-科华智慧 [kehuaai.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Bromo-2-chloro-N-ethylpyrimidin-4-amine | 药物中间体 | MCE [medchemexpress.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-bromo-2-chloro-N-ethylpyrimidin-4-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3039039#5-bromo-2-chloro-n-ethylpyrimidin-4-amine-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)